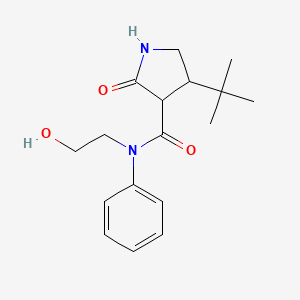

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide

Description

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide is a synthetic carboxamide derivative characterized by a pyrrolidinone core substituted with a tert-butyl group, a phenyl ring, and a 2-hydroxyethyl moiety. Its structure combines steric bulk (tert-butyl), hydrogen-bonding capacity (hydroxyethyl), and aromatic interactions (phenyl), making it a candidate for diverse biological or material applications.

Properties

IUPAC Name |

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)13-11-18-15(21)14(13)16(22)19(9-10-20)12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEPLYIPIDXWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)N(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, the hydroxyethyl group, and the phenyl group through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups

| Compound Name | Key Functional Groups | Molecular Weight (g/mol)* | Notable Features |

|---|---|---|---|

| 4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide | Pyrrolidinone, tert-butyl, carboxamide, hydroxyethyl | ~348.4 | Combines rigidity (tert-butyl) and hydrophilicity (hydroxyethyl) |

| N6-(2-hydroxyethyl)-adenosine (Cordyceps cicadae) | Hydroxyethyl, adenosine core | ~297.3 | Anti-tumor, immune-modulating properties |

| 2-hydroxyethyl methacrylate (HEMA) | Hydroxyethyl, methacrylate | ~130.1 | Polymer precursor; affects material strength |

| Butylated hydroxytoluene (BHT) | tert-butyl, phenolic hydroxyl | ~220.4 | Antioxidant; inhibits hydrocarbon tumorigenesis |

| N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | Carboxamide, thiazolidinone, bromophenyl | ~419.3 | Antidiabetic potential (structural analogy) |

*Molecular weights estimated based on structural formulas.

Key Observations:

- Hydroxyethyl Moiety: Shared with HEMA and N6-(2-hydroxyethyl)-adenosine, this group increases hydrophilicity and may influence solubility or hydrogen-bonding interactions .

- Carboxamide Linkage: Common in bioactive molecules (e.g., thiazolidinone derivatives), this group facilitates target binding via hydrogen bonds .

Solubility and Stability

- The hydroxyethyl group in the target compound likely improves aqueous solubility compared to non-polar analogues like BHT. However, the tert-butyl group may reduce solubility in polar solvents, creating a balance suitable for membrane permeability .

- In contrast, HEMA’s hydroxyethyl group enhances polymer flexibility but reduces compressive strength when incorporated into resins, suggesting similar functional groups can have divergent effects depending on the application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.